4-Ethyl-5-fluoro-2-nitrophenol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Ethyl-5-fluoro-2-nitrophenol is represented by the InChI code1S/C8H8FNO3/c1-2-5-3-7 (10 (12)13)8 (11)4-6 (5)9/h3-4,11H,2H2,1H3
. The molecular weight is 185.15 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Synthesis and Chemical Properties
Research on similar fluoro-nitrophenol derivatives has focused on synthesis methods and chemical properties. For instance, studies on the synthesis of various fluoro-nitrophenyl compounds involve complex reactions such as acylation, nitration, and catalytic hydrogenation, highlighting their potential in producing intermediates for further chemical synthesis. Such processes are crucial in developing pharmaceuticals, dyes, and other industrial chemicals (Wang Da-hui, 2010; Zhang Xiao-wei, 2009).
Environmental Monitoring and Remediation
The detection and degradation of nitrophenol compounds, due to their toxicity and prevalence in industrial waste, have been a significant focus. Techniques like electrochemical detection and photocatalytic activity assessment offer promising applications in environmental monitoring and remediation. For example, research on the electrochemical detection and photodegradation of 4-nitrophenol by Ag2O-ZnO composite nanocones demonstrates innovative approaches to tackle water pollution caused by nitrophenol pollutants (U. Chakraborty et al., 2021).
Biological and Medical Research
Fluorinated o-aminophenol derivatives, closely related to 4-Ethyl-5-fluoro-2-nitrophenol, have been studied for their application in measuring intracellular pH, showcasing their utility in biochemical and medical research (C. Rhee et al., 1995). This indicates potential applications of this compound and its derivatives in developing diagnostic and therapeutic tools.
Advanced Material Development
The development of advanced materials, such as imprinted adsorbents for selective adsorption of pollutants, illustrates the application of nitrophenol derivatives in creating more efficient and selective environmental cleanup technologies. Molecularly imprinted polymers (MIPs) designed for the selective adsorption of 4-nitrophenol demonstrate the potential of utilizing nitrophenol derivatives in designing materials for specific applications (Daning Lang et al., 2021).
Safety and Hazards
The safety information for 4-Ethyl-5-fluoro-2-nitrophenol indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
Mechanism of Action
Target of Action
It’s worth noting that nitrophenols, a group to which this compound belongs, are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
The exact mode of action of 4-Ethyl-5-fluoro-2-nitrophenol remains unclear due to the lack of specific studies on this compound . Nitrophenols typically exert their effects through electrophilic aromatic substitution reactions . The nitro group is a meta-directing group, meaning it directs new substituents to the positions ortho and para to itself in an aromatic ring .
Biochemical Pathways
Nitrophenols can potentially disrupt various biochemical pathways due to their reactivity .
Result of Action
Nitrophenols are generally known to be toxic and can cause various adverse effects .
Properties
IUPAC Name |
4-ethyl-5-fluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-5-3-7(10(12)13)8(11)4-6(5)9/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVUTLLMYSLBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.